molecular formula C14H19N3O3S B2501184 N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1797027-79-2

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2501184
CAS No.: 1797027-79-2
M. Wt: 309.38
InChI Key: VFAWTKHGVGFEBH-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound features a complex structure with a sulfonamide group attached to an imidazole ring, which is further substituted with a methoxy group and an o-tolyl group

Preparation Methods

The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the sulfonamide group: The imidazole ring is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Substitution with the methoxy and o-tolyl groups: The final step involves the substitution of the sulfonamide group with the methoxy and o-tolyl groups using appropriate reagents and catalysts.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The methoxy and o-tolyl groups may enhance the compound’s binding affinity and specificity for its targets, thereby increasing its potency and effectiveness.

Comparison with Similar Compounds

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide: This compound has a pyrazole ring instead of an imidazole ring, which may result in different chemical properties and biological activities.

    N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide: This compound features a cyclobutane ring and a carboxamide group, leading to distinct structural and functional characteristics.

    N-(2-methoxy-2-(o-tolyl)ethyl)thiophene-3-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, which distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-11-6-4-5-7-12(11)13(20-3)8-16-21(18,19)14-9-17(2)10-15-14/h4-7,9-10,13,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAWTKHGVGFEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CN(C=N2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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